molecular formula C5H10N2O B3245863 (S)-5-Aminopiperidin-2-one CAS No. 172913-97-2

(S)-5-Aminopiperidin-2-one

Cat. No.: B3245863
CAS No.: 172913-97-2
M. Wt: 114.15 g/mol
InChI Key: APDCFRUAEFSNPV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Aminopiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an enantiomerically pure substance. This compound is often used as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 5-nitropiperidin-2-one using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it a convenient method for laboratory-scale synthesis.

Another method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, asymmetric hydrogenation of 5-nitropiperidin-2-one using a chiral rhodium catalyst can yield this compound with high enantiomeric purity.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of large-scale hydrogenation reactors. These reactors allow for the efficient reduction of 5-nitropiperidin-2-one under controlled conditions, ensuring high yields and purity of the final product. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Aminopiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-nitropiperidin-2-one using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: As mentioned earlier, the reduction of 5-nitropiperidin-2-one yields this compound.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or rhodium catalysts.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: 5-Nitropiperidin-2-one.

    Reduction: this compound.

    Substitution: A wide range of substituted piperidin-2-one derivatives, depending on the nucleophile used.

Scientific Research Applications

(S)-5-Aminopiperidin-2-one has numerous applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-5-Aminopiperidin-2-one depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

(S)-5-Aminopiperidin-2-one can be compared with other similar compounds, such as:

    ®-5-Aminopiperidin-2-one: The enantiomer of this compound, which may have different biological activities and properties.

    Piperidin-2-one: The parent compound without the amino group, which has different reactivity and applications.

    5-Nitropiperidin-2-one: The oxidized form of this compound, used as an intermediate in its synthesis.

The uniqueness of this compound lies in its chiral nature and the presence of the amino group, which imparts specific reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(5S)-5-aminopiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDCFRUAEFSNPV-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310572
Record name (5S)-5-Amino-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172913-97-2
Record name (5S)-5-Amino-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172913-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-Amino-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Aminopiperidin-2-one
Reactant of Route 2
(S)-5-Aminopiperidin-2-one
Reactant of Route 3
(S)-5-Aminopiperidin-2-one
Reactant of Route 4
(S)-5-Aminopiperidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-5-Aminopiperidin-2-one
Reactant of Route 6
(S)-5-Aminopiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.